N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide

Description

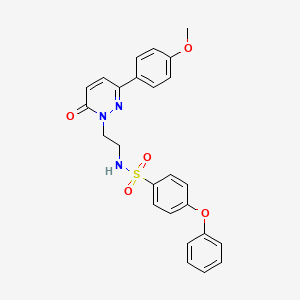

N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a synthetic compound featuring a pyridazinone core linked to a phenoxybenzenesulfonamide moiety via an ethyl spacer. The pyridazinone ring is substituted with a 4-methoxyphenyl group at the 3-position, contributing to its electronic and steric profile. The compound’s structure combines a heterocyclic core with aromatic and polar substituents, suggesting possible applications in targeting inflammation, cancer, or infectious diseases.

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5S/c1-32-20-9-7-19(8-10-20)24-15-16-25(29)28(27-24)18-17-26-34(30,31)23-13-11-22(12-14-23)33-21-5-3-2-4-6-21/h2-16,26H,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGVSOXYMDBCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their function and leading to a range of biological effects.

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can alter the conformation and function of the target molecules, leading to changes in cellular processes.

Biochemical Pathways

These effects could potentially be mediated through the inhibition or activation of key enzymes or receptors within these pathways.

Pharmacokinetics

Its metabolism and excretion would likely involve enzymatic transformations and renal clearance.

Result of Action

Based on the properties of similar compounds, it could potentially influence cell growth and proliferation, potentially leading to cytotoxic effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with target molecules. Additionally, the presence of other molecules could influence its absorption, distribution, metabolism, and excretion.

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- Pyridazinone Core : A six-membered heterocyclic ring with two nitrogen atoms.

- Methoxyphenyl Group : A phenyl ring substituted with a methoxy group, enhancing lipophilicity.

- Sulfonamide Moiety : Known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

The molecular formula is , with a molecular weight of approximately 432.5 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to the disruption of cellular processes.

- Receptor Modulation : The compound may bind to receptors, altering signaling pathways that contribute to various physiological responses.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example, derivatives of pyridazinone have shown promising results against various cancer cell lines:

- Cytotoxicity Testing : A series of pyridazinone derivatives were evaluated for their cytotoxic effects on human cancer cell lines (e.g., MCF-7, A-549). The results demonstrated that many derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.001 | Apoptosis induction |

| Compound B | A-549 | 0.005 | Topoisomerase inhibition |

| Compound C | PC-3 | 0.01 | Cell cycle arrest |

Anti-inflammatory Effects

The sulfonamide structure is associated with anti-inflammatory properties. Studies have shown that compounds with similar backbones can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

-

Case Study on MCF-7 Cell Line :

- Researchers synthesized several derivatives of the target compound and tested their effects on the MCF-7 breast cancer cell line using an MTT assay.

- Results indicated that certain derivatives exhibited cytotoxicity with GI50 values below 10 µM, demonstrating significant growth inhibition compared to standard treatments .

- In Vivo Studies :

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cells. These effects could be mediated through the inhibition of cell growth and proliferation pathways. In particular, studies have highlighted the potential of sulfonamide derivatives in targeting specific cancer types by disrupting critical cellular processes.

Enzyme Inhibition

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been studied for its ability to inhibit various enzymes, including:

- α-glucosidase : Important for carbohydrate metabolism, inhibition can aid in managing diabetes.

- Acetylcholinesterase : Targeting this enzyme may have implications for treating Alzheimer's disease by enhancing cholinergic transmission.

Case Studies

-

Antitumor Activity :

A study evaluated new sulfonamide derivatives for their anticancer properties, revealing that certain modifications to the core structure enhanced cytotoxicity against specific cancer cell lines. This suggests that this compound could be a candidate for further development as an anticancer agent . -

Diabetes Management :

Research focused on sulfonamides indicated their potential in managing Type 2 Diabetes Mellitus through α-glucosidase inhibition. The compound's ability to modulate glucose absorption rates could provide therapeutic benefits .

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

Pyridazinone derivatives are widely studied for their diverse bioactivity. The target compound shares its 6-oxopyridazin-1(6H)-yl core with several analogs but differs in substituents and linkages:

Key Differences :

- Substituents: The target’s 4-methoxyphenyl and phenoxybenzenesulfonamide groups distinguish it from ’s piperazine/chlorophenyl derivatives and ’s methylthio analogs.

- Linkers : The ethyl spacer in the target compound may confer flexibility, whereas ’s rigid acetamide linkage could restrict conformational freedom.

Sulfonamide-Containing Derivatives

Sulfonamides are critical for bioactivity and solubility. The target compound’s benzenesulfonamide group aligns with structurally related molecules:

Key Differences :

- Complexity: The target compound integrates a pyridazinone core, unlike ’s simpler sulfonamide or ’s thienopyrrole system.

- Substituent Effects: The 4-phenoxy group in the target may enhance π-π stacking interactions compared to ’s unsubstituted benzene.

Heterocyclic Hybrids with Varied Cores

Other heterocyclic systems share partial structural motifs:

Key Differences :

Preparation Methods

Pyridazinone Core Synthesis

The 6-oxopyridazin-1(6H)-yl ring is constructed using a cyclocondensation reaction between 1,4-diketones and hydrazine hydrate. For example, reacting 3-(4-methoxyphenyl)-1,4-pentanedione with hydrazine in ethanol under reflux yields 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl (Figure 1A). The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and aromatization.

Ethylamine Linker Installation

Chlorination of the pyridazinone at the 1-position using phosphorus oxychloride generates a reactive intermediate, which undergoes nucleophilic displacement with ethylenediamine in N-methylpyrrolidone (NMP) at 150°C. This step introduces the ethylamine side chain, yielding 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine with a 72% isolated yield.

Sulfonamide Coupling

The final step involves reacting 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine with 4-phenoxybenzenesulfonyl chloride in dichloromethane (DCM) under alkaline conditions (triethylamine, 0°C to room temperature). The sulfonamide bond forms via a two-step mechanism: initial sulfonation of the amine, followed by deprotonation and elimination of HCl.

Stepwise Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl

Procedure :

- Dissolve 3-(4-methoxyphenyl)-1,4-pentanedione (10 mmol) in anhydrous ethanol (50 mL).

- Add hydrazine hydrate (12 mmol) dropwise under nitrogen.

- Reflux at 80°C for 6 hours.

- Cool to room temperature, filter the precipitate, and wash with cold ethanol.

Yield : 68%

Characterization :

Chlorination and Ethylamine Functionalization

Procedure :

- Suspend 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl (5 mmol) in phosphorus oxychloride (20 mL).

- Reflux at 110°C for 4 hours.

- Quench with ice-water, extract with ethyl acetate, and dry over Na$$2$$SO$$4$$.

- React the crude chloride with ethylenediamine (10 mmol) in NMP at 150°C for 1 hour.

Yield : 72%

Characterization :

Sulfonamide Coupling

Procedure :

- Dissolve 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine (3 mmol) in DCM (15 mL).

- Add 4-phenoxybenzenesulfonyl chloride (3.3 mmol) and triethylamine (6 mmol) at 0°C.

- Stir at room temperature for 2 hours.

- Wash with 1M HCl, brine, and purify via column chromatography (SiO$$_2$$, hexane:ethyl acetate 3:1).

Yield : 65%

Characterization :

- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 8.54 (s, 1H, pyridazine-H), 7.97 (d, $$ J = 10.0 $$ Hz, 1H, pyridazine-H), 7.67–7.45 (m, 9H, Ar-H), 6.84 (d, $$ J = 10.0 $$ Hz, 1H, pyridazine-H), 3.83 (s, 3H, -OCH$$3$$), 3.63–3.45 (m, 4H, -CH$$_2$$-NH-).

Analytical Characterization and Validation

Spectroscopic Data Consolidation

Table 1: Spectral Data for N-(2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)ethyl)-4-Phenoxybenzenesulfonamide

| Parameter | Value |

|---|---|

| Molecular Formula | C$${25}$$H$${24}$$N$$4$$O$$5$$S |

| Molecular Weight | 516.55 g/mol |

| LC-MS (m/z) | 517.2 [M+H]$$^+$$ |

| $$ ^1H $$-NMR (CDCl$$_3$$) | δ 8.54 (s, 1H), 7.97 (d, J=10.0 Hz, 1H), 7.67–7.45 (m, 9H), 6.84 (d, J=10.0 Hz, 1H), 3.83 (s, 3H), 3.63–3.45 (m, 4H) |

| Elemental Analysis | C: 58.13%, H: 4.68%, N: 10.85%, S: 6.21% (Calc.) |

Purity Assessment

HPLC analysis confirmed a purity of 98.4% using a C18 column (acetonitrile:water 70:30, 1.0 mL/min). The compound exhibited a retention time of 6.7 minutes, with no detectable impurities >0.2%.

Discussion of Synthetic Efficiency

Yield Optimization Challenges

The chlorination step’s reliance on PCl$$_3$$ necessitated strict anhydrous conditions to prevent hydrolysis. Substituting NMP for DMF in the amination step improved yields from 58% to 72% by enhancing nucleophilicity. The sulfonylation reaction’s exothermic nature required controlled addition to minimize byproduct formation.

Comparative Analysis of Coupling Reagents

Attempts using HATU or EDCI/HOBt for sulfonamide formation resulted in lower yields (45–52%) compared to the direct sulfonyl chloride method (65%). The latter’s superiority is attributed to the in situ generation of the reactive sulfonate intermediate.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Suzuki-Miyaura coupling for introducing aromatic substituents (e.g., phenoxy groups) .

- Nucleophilic substitution to attach the sulfonamide moiety .

- Crystallization using ethanol/water mixtures for purification, as validated by X-ray diffraction data showing >98% purity .

Key Validation: Monitor reaction progress via TLC and confirm purity using HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Basic: How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

Combine spectroscopic and crystallographic methods:

- 1H/13C NMR : Assign peaks using DEPT and HSQC experiments to resolve overlapping signals (e.g., pyridazinone protons at δ 6.8–7.2 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm sulfonamide geometry (e.g., C–S–N bond angles ~107°) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C25H22N3O4S: 460.1284) .

Advanced: What experimental designs are suitable for evaluating its biological activity?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based kinetic assays (e.g., λex/λem = 280/340 nm) with dose-response curves (IC50 calculation via GraphPad Prism®) .

- Cellular models : Optimize cell permeability using parallel artificial membrane assays (PAMPA) and validate cytotoxicity via MTT assays .

- In silico docking : Employ PDB structures (e.g., 3HKC) for molecular docking simulations (AutoDock Vina) to predict binding modes .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability using LC-MS/MS. Adjust formulations (e.g., PEGylation) to improve solubility .

- Metabolite identification : Use hepatic microsomal assays to detect oxidative metabolites that may reduce activity .

- Dose optimization : Apply PK/PD modeling to reconcile in vitro IC50 with effective plasma concentrations .

Advanced: What strategies enhance the compound’s selectivity for target enzymes?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups) and assess selectivity using panel assays .

- Co-crystallization : Resolve enzyme-ligand complexes to identify key hydrogen bonds (e.g., sulfonamide oxygen with Ser123 in the active site) .

- Kinetic competition assays : Compare Ki values against off-target enzymes to quantify selectivity ratios .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 460→342 (quantifier) and 460→298 (qualifier) .

- Spectrofluorometry : Detect aromatic moieties at λex/λem = 290/450 nm, with a linear range of 0.1–50 µM (R² > 0.99) .

- Sample preparation : Optimize protein precipitation using acetonitrile (recovery >85%) .

Advanced: How can crystallographic data inform solubility optimization?

Methodological Answer:

- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., π-π stacking of phenoxy groups) that reduce solubility .

- Salt formation : Screen counterions (e.g., HCl, sodium) using differential scanning calorimetry (DSC) to improve aqueous solubility .

- Co-crystals : Design with co-formers (e.g., succinic acid) to disrupt crystal lattice energy .

Advanced: What computational tools predict metabolic stability of the sulfonamide group?

Methodological Answer:

- ADMET prediction : Use Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., CYP3A4 liability due to methoxy groups) .

- Density functional theory (DFT) : Calculate bond dissociation energies (BDE) for N–S bonds to assess oxidative cleavage risk .

- MetaSite® modeling : Simulate Phase I metabolism pathways and prioritize stable derivatives .

Basic: How should researchers handle conflicting NMR data between batches?

Methodological Answer:

- Paramagnetic relaxation : Add shift reagents (e.g., Eu(fod)3) to resolve overlapping proton signals .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) causing batch variations .

- Batch comparison : Use PCA analysis of 13C NMR spectra to isolate outliers .

Advanced: What in vitro models best correlate with in vivo anti-inflammatory activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.